molecular formula C11H8F3N B11891972 1-Amino-5-(trifluoromethyl)naphthalene

1-Amino-5-(trifluoromethyl)naphthalene

Cat. No.: B11891972
M. Wt: 211.18 g/mol
InChI Key: ABDHICJEYSIJNR-UHFFFAOYSA-N
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Description

1-Amino-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-amino-naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by transition metals such as copper or palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-5-(trifluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5-(trifluoromethyl)naphthalene is largely influenced by the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the compound in various chemical reactions. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • 1-Amino-4-(trifluoromethyl)naphthalene
  • 1-Amino-6-(trifluoromethyl)naphthalene
  • 1-Amino-7-(trifluoromethyl)naphthalene

Uniqueness: 1-Amino-5-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group on the naphthalene ring, which can influence its chemical reactivity and interactions. The position of the trifluoromethyl group can affect the compound’s electronic properties and its behavior in various chemical and biological systems .

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1-6H,15H2

InChI Key

ABDHICJEYSIJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)C(F)(F)F

Origin of Product

United States

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